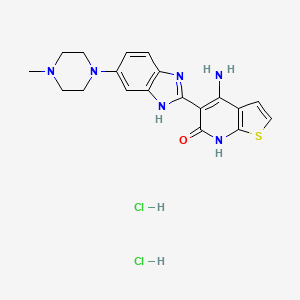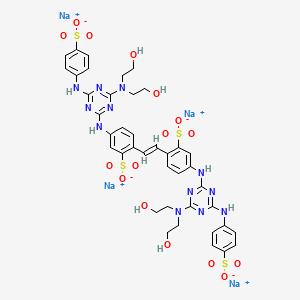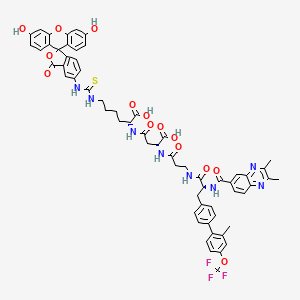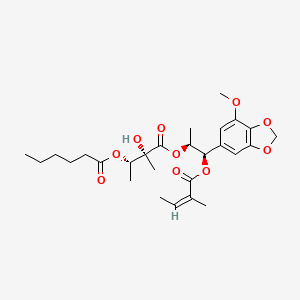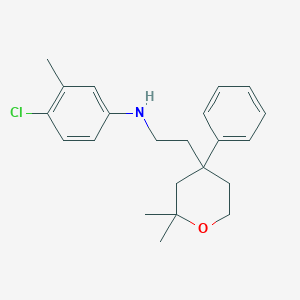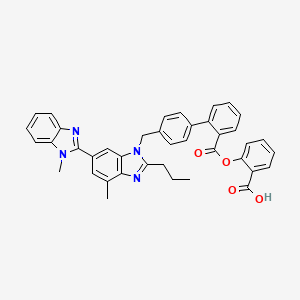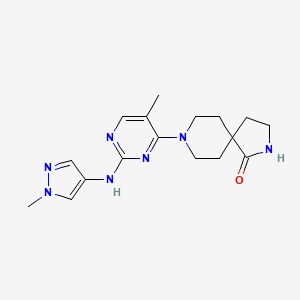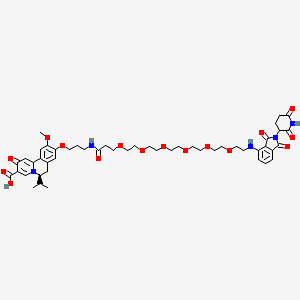
Pimpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PIMPC involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-pyridinecarboxaldehyde with hydrazine hydrate to form 2-(pyridin-2-ylmethylene)hydrazine.
Coupling Reaction: This intermediate is then coupled with 4-isocyanatobenzoyl chloride to form the desired urea derivative.
Final Product Formation: The final step involves the reaction of the urea derivative with 2-pyridinemethanamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
PIMPC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
PIMPC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antioxidant and metal-chelating properties, which are important in biological systems.
Medicine: this compound’s potential therapeutic effects for Alzheimer’s disease make it a valuable compound in medical research.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
PIMPC exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition affects various molecular targets and pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, this compound exhibits potential therapeutic effects for neurodegenerative diseases like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK-3 Inhibitor XIII: An ATP-competitive GSK-3 inhibitor used to study diabetes and obesity.
IM-12: An effective GSK-3β inhibitor that regulates Wnt signaling.
A-674563: An Akt1 inhibitor with modest potency to PKA and selective for Akt1 over PKC.
Uniqueness of PIMPC
This compound is unique due to its dual properties as an antioxidant and metal-chelating agent, combined with its ability to inhibit GSK-3. This makes it a promising compound for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Eigenschaften
Molekularformel |
C21H19N5O |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[4-[(2-amino-5-phenylpyridin-3-yl)iminomethyl]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H19N5O/c22-20-18(11-17(13-25-20)15-4-2-1-3-5-15)24-12-14-8-9-23-19(10-14)26-21(27)16-6-7-16/h1-5,8-13,16H,6-7H2,(H2,22,25)(H,23,26,27) |
InChI-Schlüssel |
PGQYAFNFZONXQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C=NC3=C(N=CC(=C3)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
